molecular formula C11H16BrNO2S B15304371 Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate

Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate

Cat. No.: B15304371
M. Wt: 306.22 g/mol
InChI Key: RACXPBXUNFXHOS-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate is a chemical compound with the molecular formula C11H14BrNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate typically involves the reaction of 4-bromothiophen-2-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl and thiazole analogs

Properties

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

IUPAC Name

tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C11H16BrNO2S/c1-11(2,3)15-10(14)13(4)6-9-5-8(12)7-16-9/h5,7H,6H2,1-4H3

InChI Key

RACXPBXUNFXHOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CS1)Br

Origin of Product

United States

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